molecular formula C16H12 B13817964 Naphthalene, 1,8-di-1-propynyl- CAS No. 22360-77-6

Naphthalene, 1,8-di-1-propynyl-

Cat. No.: B13817964
CAS No.: 22360-77-6
M. Wt: 204.27 g/mol
InChI Key: GJRLHJRIHBWMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring

Properties

CAS No.

22360-77-6

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1,8-bis(prop-1-ynyl)naphthalene

InChI

InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3

InChI Key

GJRLHJRIHBWMNG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC2=C1C(=CC=C2)C#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .

Biological Activity

Naphthalene, 1,8-di-1-propynyl- (C16H12), is a polycyclic aromatic hydrocarbon that has attracted attention due to its diverse biological activities. This compound, also known as 1,8-bis(1-propynyl)naphthalene, exhibits potential in various fields such as cancer therapy and antimicrobial applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula: C16H12
  • Molecular Weight: 204.27 g/mol
  • CAS Registry Number: 22360-77-6

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. A notable compound derived from naphthalene, specifically a triazole-spirodienone derivative (6a), demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells. The mechanism of action involved cell cycle arrest and induction of apoptosis:

  • Cell Cycle Analysis:
    • Treatment with compound 6a resulted in a decrease in G1 phase cells from 74.39% to 39.14%, while S phase cells increased from 19.84% to 36.99% .
TreatmentG1 Phase (%)S Phase (%)
Control74.3919.84
Compound 6a39.1436.99

Additionally, compound 6a showed no apparent toxicity at a dosage of 20 mg/kg in acute toxicity assays on mice and effectively suppressed tumor growth in vivo .

2. Antimicrobial Activity

Naphthalene derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi:

  • Fungal Metabolites:
    Naphthalenones, biosynthesized through the polyketide pathway in fungi, exhibit a wide spectrum of bioactivities including antimicrobial and cytotoxic effects .
BioactivityExamples
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis
AntiviralActivity against viral pathogens

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the naphthalene core can enhance pharmacological properties while reducing toxicity:

  • Topoisomerase Inhibition:
    Naphthalene derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair .

Case Study: Naphthalene Derivative in Cancer Treatment

A study evaluated a series of naphthalene-substituted triazole spirodienones for their anticancer properties:

  • Findings:
    • Compound 6a was highlighted for its selective toxicity towards cancer cells compared to normal cells.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of naphthalenones derived from fungal sources:

  • Findings:
    • Naphthalenones exhibited significant inhibitory effects against several pathogenic bacteria and fungi, suggesting their potential as natural antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.